molecular formula C9H7N B14364858 4-(But-1-en-3-yn-1-yl)pyridine CAS No. 90347-84-5

4-(But-1-en-3-yn-1-yl)pyridine

Cat. No.: B14364858
CAS No.: 90347-84-5
M. Wt: 129.16 g/mol
InChI Key: ZLYCRNJSTBRGIH-UHFFFAOYSA-N
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Description

4-(But-1-en-3-yn-1-yl)pyridine is an organic compound with the molecular formula C9H7N It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The structure of this compound includes a pyridine ring substituted with a butenynyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-1-en-3-yn-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with but-1-en-3-yne under specific conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(But-1-en-3-yn-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the butenynyl group to other functional groups.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various alkylated derivatives.

Scientific Research Applications

4-(But-1-en-3-yn-1-yl)pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(But-1-en-3-yn-1-yl)pyridine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(But-1-en-3-yn-1-yl)pyridine can be compared with other pyridine derivatives, such as:

    4-(But-3-yn-1-yl)pyridine: Similar structure but with a different position of the double bond.

    2,6-bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine: Contains additional hydroxyl groups and different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

90347-84-5

Molecular Formula

C9H7N

Molecular Weight

129.16 g/mol

IUPAC Name

4-but-1-en-3-ynylpyridine

InChI

InChI=1S/C9H7N/c1-2-3-4-9-5-7-10-8-6-9/h1,3-8H

InChI Key

ZLYCRNJSTBRGIH-UHFFFAOYSA-N

Canonical SMILES

C#CC=CC1=CC=NC=C1

Origin of Product

United States

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